16-Diazoestrone

Description

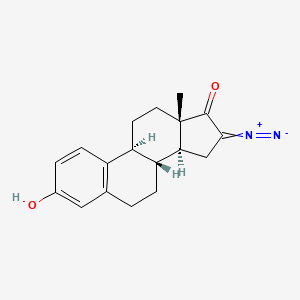

16-Diazoestrone is a steroidal derivative characterized by the introduction of a diazo (-N$_2$) group at the C16 position of the estrone skeleton. The compound is synthesized via diazo-transfer reactions, a method optimized for DNA-encoded chemistry to enhance regioselectivity and yield . Its structural uniqueness lies in the diazo functionality, which enables participation in cycloaddition and cross-coupling reactions, making it a candidate for targeted drug design or biochemical probes. However, its instability under light or thermal conditions necessitates careful handling during synthesis and storage.

Properties

CAS No. |

41164-31-2 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-16-diazo-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H20N2O2/c1-18-7-6-13-12-5-3-11(21)8-10(12)2-4-14(13)15(18)9-16(20-19)17(18)22/h3,5,8,13-15,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,18+/m1/s1 |

InChI Key |

YJAUIRDKHMEUHM-BSXFFOKHSA-N |

SMILES |

CC12CCC3C(C1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CC(=[N+]=[N-])C2=O)CCC4=C3C=CC(=C4)O |

Synonyms |

16-diazoestrone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 16-Imidazolyl Substituted Steroids

Compounds such as 16-imidazolyl substituted steroids share the C16 modification but replace the diazo group with an imidazole ring. Key differences include:

- Reactivity : Imidazolyl derivatives exhibit enhanced stability compared to 16-Diazoestrone, which is prone to decomposition .

- Pharmacological Activity : 16-Imidazolyl steroids demonstrate broad-spectrum activity, including anti-inflammatory and anticancer effects, whereas this compound’s bioactivity remains understudied due to its instability .

Table 1: Key Structural and Functional Comparisons

Heterosteroids with C16 Modifications

Heterosteroids, including sulfur- or oxygen-containing variants, differ in electronic and steric properties:

- Synthetic Accessibility : this compound requires specialized diazo-transfer protocols , whereas heterosteroids like 16-thiaestrone are synthesized via nucleophilic substitution .

- Biological Targets: Heterosteroids often target hormone receptors (e.g., estrogen receptors), but this compound’s diazo group may enable covalent binding to non-receptor biomolecules, a property less explored in analogues .

Conjugated Estrogen Derivatives

Patent-protected conjugated estrogens (e.g., equilin derivatives) prioritize chemical purity and standardized compositions for therapeutic use . In contrast, this compound’s research focus is on its synthetic utility rather than hormonal activity.

Table 2: Stability and Application Profiles

| Compound Class | Primary Use | Stability Challenges |

|---|---|---|

| This compound | Chemical probes | Photodegradation, thermal decay |

| Conjugated Estrogens | Hormone replacement therapy | Oxidation, impurity control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.